

Pelitinib-d6 certificate of analysis and supplier information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pelitinib-d6*

Cat. No.: *B12411438*

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Pelitinib-d6: A Technical Guide to Analysis and Sourcing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical chemistry and supplier information for **Pelitinib-d6**, a deuterated analog of the irreversible EGFR inhibitor, Pelitinib. This document is intended to assist researchers in verifying the quality of **Pelitinib-d6** and in understanding the methodologies for its analysis.

Certificate of Analysis (Representative Data)

A Certificate of Analysis (CofA) for a research-grade compound like **Pelitinib-d6** provides critical data on its identity, purity, and other quality attributes. Below is a summary of typical analytical data compiled from various supplier specifications and analytical literature.

Table 1: Representative Certificate of Analysis for **Pelitinib-d6**

Test	Specification	Result	Method
Appearance	Off-White Solid	Conforms	Visual Inspection
Molecular Formula	C ₂₄ H ₁₇ D ₆ ClFN ₅ O ₂	Conforms	Mass Spectrometry
Molecular Weight	473.96 g/mol	473.9 g/mol	Mass Spectrometry
Purity (HPLC)	≥98.0%	99.5%	HPLC-UV
Identity (¹ H NMR)	Conforms to structure	Conforms	¹ H NMR Spectroscopy
Identity (MS)	Conforms to structure	Conforms	ESI-MS
Storage	2-8°C	-	-

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the quality of **Pelitinib-d6**. The following sections outline the typical experimental protocols used to generate the data presented in the Certificate of Analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography with UV detection is a standard method for assessing the purity of small molecule compounds.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
- Gradient Program:
 - Start with 20% acetonitrile, hold for 2 minutes.
 - Linearly increase to 95% acetonitrile over 15 minutes.

- Hold at 95% acetonitrile for 5 minutes.
- Return to 20% acetonitrile and re-equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 254 nm.
- Sample Preparation: Dissolve a known concentration of **Pelitinib-d6** in a suitable solvent such as dimethyl sulfoxide (DMSO) to a final concentration of approximately 1 mg/mL.
- Analysis: Inject 10 µL of the sample solution. The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Identity Confirmation by Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of **Pelitinib-d6**.

- Instrumentation: A mass spectrometer with an ESI source.
- Sample Infusion: The sample, prepared as for HPLC analysis, is directly infused into the mass spectrometer.
- Ionization Mode: Positive ion mode is typically used.
- Data Acquisition: The instrument is scanned over a mass-to-charge (m/z) range that includes the expected molecular ion of **Pelitinib-d6** (e.g., m/z 474.9 for $[M+H]^+$).
- Analysis: The observed m/z of the primary ion is compared to the theoretical mass of the protonated molecule to confirm its identity.

Identity Confirmation by ^1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy is a powerful technique for confirming the chemical structure of a molecule.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent.
- Sample Preparation: Dissolve approximately 5-10 mg of **Pelitinib-d6** in about 0.7 mL of the deuterated solvent.
- Data Acquisition: A standard ¹H NMR spectrum is acquired.
- Analysis: The chemical shifts, splitting patterns, and integrations of the observed peaks are compared to the expected spectrum for the Pelitinib structure, taking into account the deuterium labeling which will result in the absence of specific proton signals.

Supplier Information

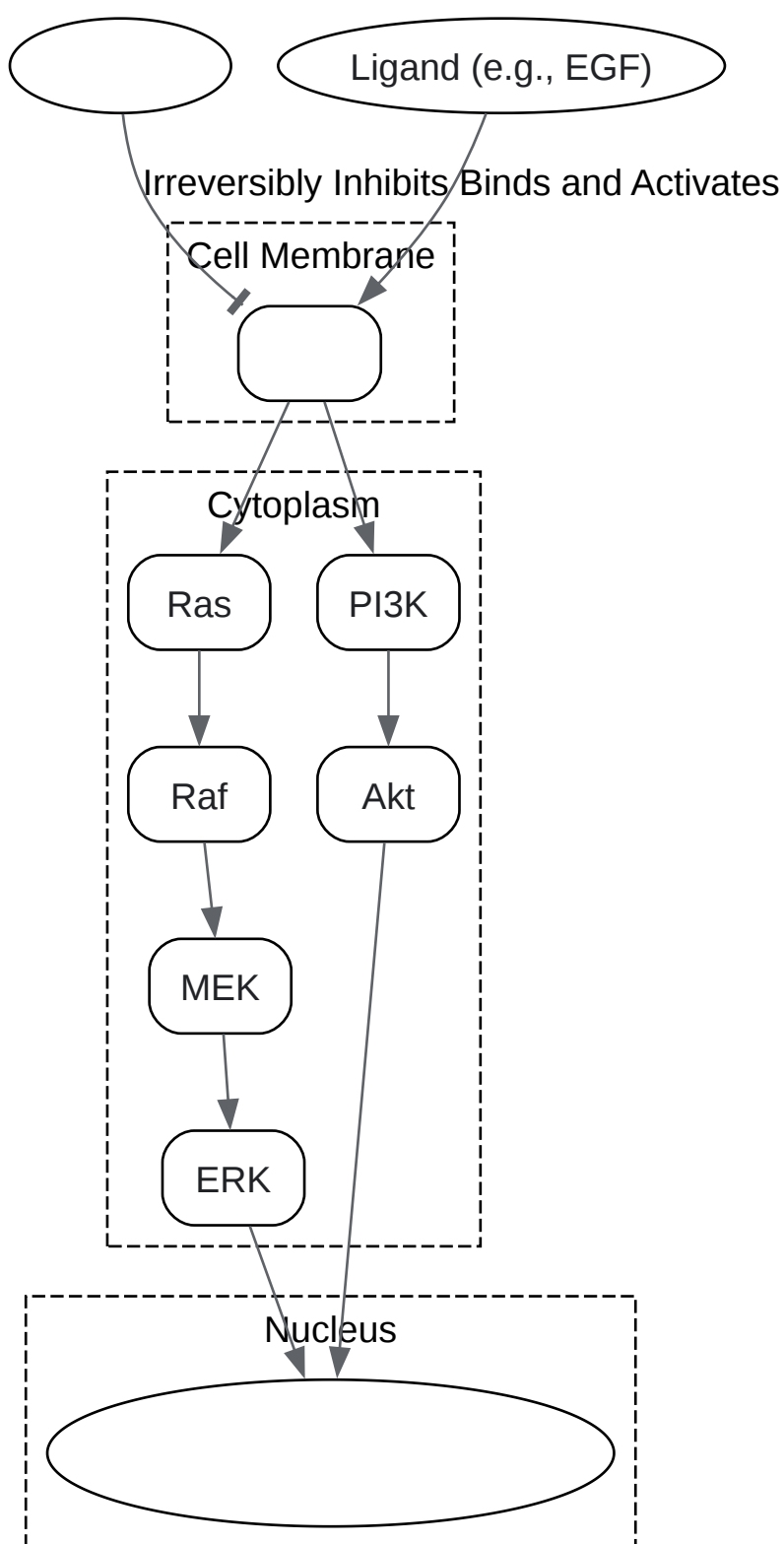
Several chemical suppliers provide **Pelitinib-d6** for research purposes. It is recommended to request a lot-specific Certificate of Analysis from the supplier before purchase.

Table 2: Potential Suppliers of **Pelitinib-d6**

Supplier	Website	Notes
Chemsrc	--INVALID-LINK--	Lists multiple suppliers, including Shanghai Nianxing Industrial Co., Ltd.[1]
Pharmaffiliates	--INVALID-LINK--	Provides Pelitinib-d6 as a reference standard.[2]
MedChemExpress	--INVALID-LINK--	A supplier of Pelitinib, may also offer the deuterated version.[3]
LKT Laboratories, Inc.	--INVALID-LINK--	A supplier of Pelitinib, may also offer the deuterated version.[4]

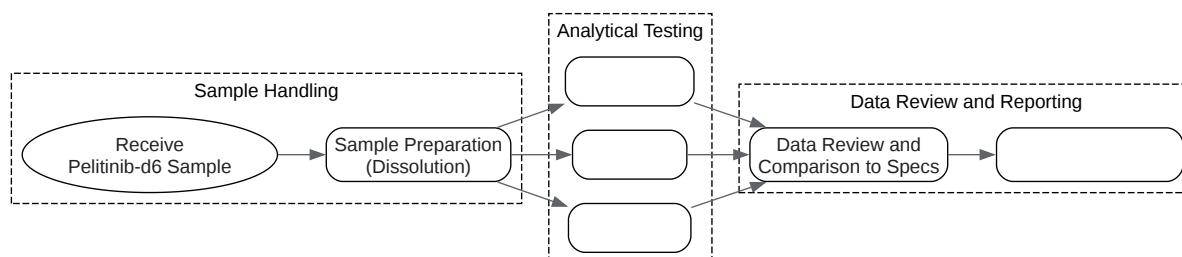
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the EGFR signaling pathway targeted by Pelitinib and a typical workflow for the quality control analysis of **Pelitinib-d6**.



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Caption: EGFR signaling pathway and the inhibitory action of Pelitinib.



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Caption: Quality control workflow for **Pelitinib-d6** analysis.

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- To cite this document: BenchChem. [Pelitinib-d6 certificate of analysis and supplier information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12411438#pelitinib-d6-certificate-of-analysis-and-supplier-information]

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